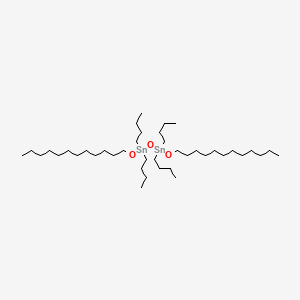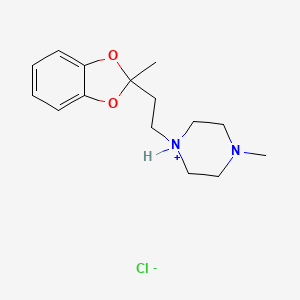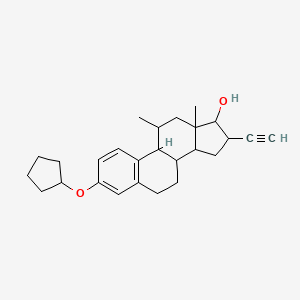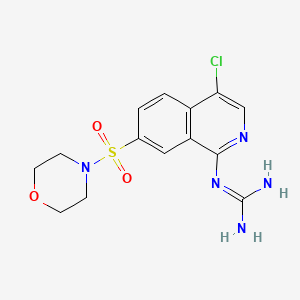
Heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol, also known as trimethylolpropane heptanoate, is an organic compound with the molecular formula C13H26O4. This compound is a type of ester, which is formed by the reaction of heptanoic acid with 2,2-bis(hydroxymethyl)-1,3-propanediol. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol typically involves the esterification reaction between heptanoic acid and 2,2-bis(hydroxymethyl)-1,3-propanediol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, where the mixture is heated to remove water formed during the reaction, thus driving the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the esterification process is often conducted in large reactors equipped with distillation columns to continuously remove water and other by-products. The reaction mixture is typically heated to temperatures between 100-150°C, and the process may be carried out under reduced pressure to enhance the removal of water and improve the yield of the ester.
Chemical Reactions Analysis
Types of Reactions: Heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to heptanoic acid and 2,2-bis(hydroxymethyl)-1,3-propanediol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and release 2,2-bis(hydroxymethyl)-1,3-propanediol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Heptanoic acid and 2,2-bis(hydroxymethyl)-1,3-propanediol.
Transesterification: New esters and 2,2-bis(hydroxymethyl)-1,3-propanediol.
Oxidation: Carboxylic acids and aldehydes.
Scientific Research Applications
Heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol has several applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable esters.
Industry: Utilized in the production of lubricants, plasticizers, and coatings due to its stability and desirable physical properties.
Mechanism of Action
The mechanism by which heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol exerts its effects involves the interaction of its ester functional group with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of heptanoic acid and 2,2-bis(hydroxymethyl)-1,3-propanediol. In transesterification reactions, the ester group reacts with alcohols to form new esters, facilitated by acid or base catalysts.
Comparison with Similar Compounds
Heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol can be compared with other similar esters, such as:
Trimethylolpropane triheptanoate: Similar in structure but with three heptanoate groups.
Pentaerythritol tetraheptanoate: Contains four heptanoate groups and is used in similar applications.
Dipentaerythritol hexaheptanoate: Contains six heptanoate groups and is used in high-performance lubricants.
The uniqueness of this compound lies in its specific balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications in different fields.
Properties
CAS No. |
11138-45-7 |
|---|---|
Molecular Formula |
C12H26O6 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;heptanoic acid |
InChI |
InChI=1S/C7H14O2.C5H12O4/c1-2-3-4-5-6-7(8)9;6-1-5(2-7,3-8)4-9/h2-6H2,1H3,(H,8,9);6-9H,1-4H2 |
InChI Key |
MKTTVBSRYXIYCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)O.C(C(CO)(CO)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



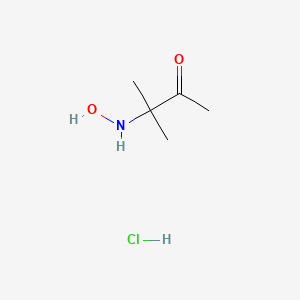
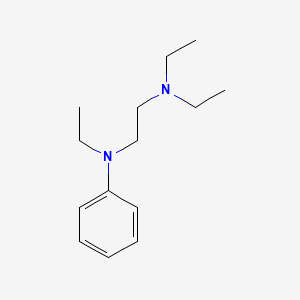

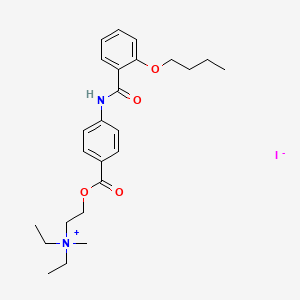
![methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B15344355.png)
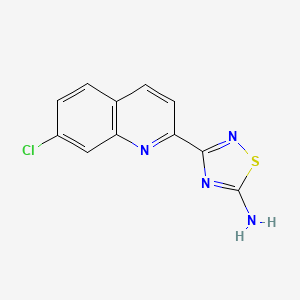
![Benzo[c]picene](/img/structure/B15344365.png)
